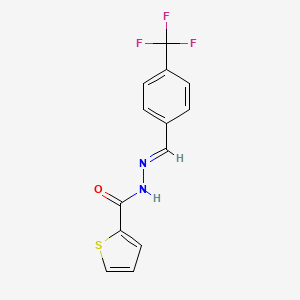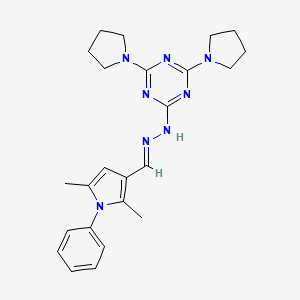![molecular formula C18H15NO3S2 B11671361 (5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671361.png)
(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and methoxy and benzyloxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the nature of the nucleophile and the desired product.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Ethyl acetoacetate .
Uniqueness
(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and benzyloxy substituents, along with the thiazolidinone ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C18H15NO3S2 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
(5Z)-5-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO3S2/c1-21-14-8-7-13(10-16-17(20)19-18(23)24-16)9-15(14)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20,23)/b16-10- |
Clé InChI |
OBOGKHGUGFMYAS-YBEGLDIGSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11671291.png)
![6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11671293.png)



![2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate](/img/structure/B11671316.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11671323.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11671333.png)
![N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B11671344.png)
![3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11671347.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11671356.png)
![6-chloro-2-[5-(2-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11671366.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11671369.png)
